Ethyl 2-methyl-3-oxo-4-phenylbutanoate
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Overview
Description
Ethyl 2-methyl-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H16O3. It is a derivative of butanoic acid and is characterized by the presence of an ethyl ester group, a phenyl group, and a keto group. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Ethyl 2-methyl-3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including angiotensin-converting enzyme (ACE) inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ACE inhibitors, the compound undergoes enzymatic reactions that lead to the formation of active pharmaceutical ingredients. The keto group plays a crucial role in these reactions, facilitating the formation of key intermediates .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-phenylbutyrate
- Ethyl 3-oxo-4-phenylbutanoate
- Ethyl 2-isopropyl-3-oxo-4-phenylbutyrate
Uniqueness
Ethyl 2-methyl-3-oxo-4-phenylbutanoate is unique due to its specific structural features, such as the presence of a methyl group at the second position and a phenyl group at the fourth position. These structural characteristics impart distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)10(2)12(14)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGZJIVXDXXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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